7-methylbenzo[a]anthracene-8-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
64082-43-5 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-8-carboxamide |
InChI |
InChI=1S/C20H15NO/c1-12-15-10-9-13-5-2-3-7-16(13)18(15)11-14-6-4-8-17(19(12)14)20(21)22/h2-11H,1H3,(H2,21,22) |
InChI Key |
PGUNKBHRWNPPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization Techniques for 7 Methylbenzo a Anthracene 8 Carboxamide
Strategies for the Chemical Synthesis of 7-Methylbenzo[a]anthracene-8-carboxamide
Multi-Step Reaction Pathways and Precursor Chemistry
There is no specific information available in the scientific literature detailing the multi-step reaction pathways or the precursor chemistry for the synthesis of this compound. General synthetic strategies for introducing a carboxamide group onto a polycyclic aromatic hydrocarbon backbone could theoretically be applied; however, without experimental data, any proposed pathway would be purely speculative.
Optimization of Reaction Conditions and Yields
Due to the absence of published synthetic procedures for this compound, there is no information regarding the optimization of reaction conditions or reported yields for its preparation.
Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
No NMR spectroscopic data for this compound has been published. Therefore, an analysis of its stereochemistry based on experimental NMR data is not possible at this time.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
There are no publicly available mass spectrometry data for this compound. Consequently, its molecular formula confirmation and fragmentation pattern analysis through mass spectrometry have not been documented.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Published IR and Raman spectra for this compound are not available. As such, the characteristic vibrational frequencies for its functional groups have not been experimentally determined.
X-ray Crystallography for Solid-State Structural Conformation
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for this compound. Consequently, detailed information regarding its single-crystal structure, including unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions in the solid state, has not been reported.
While structural studies, including X-ray crystallography, have been conducted on the parent polycyclic aromatic hydrocarbon, benzo[a]anthracene, and various other derivatives, the specific data for the 8-carboxamide substituted 7-methylbenzo[a]anthracene is not present in the accessible scientific domain. The determination of the precise three-dimensional arrangement of this molecule awaits future synthesis and crystallographic analysis. Such a study would be essential to unequivocally establish its solid-state conformation, molecular planarity, and the packing motifs within the crystal lattice.
Theoretical and Computational Investigations of 7 Methylbenzo a Anthracene 8 Carboxamide and Its Metabolites
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the chemical behavior of molecules. These methods could provide invaluable insights into the reactivity and potential carcinogenicity of 7-methylbenzo[a]anthracene-8-carboxamide.
Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations could be employed to determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be used to generate electrostatic potential maps, which illustrate the charge distribution within the molecule. These maps would be crucial in identifying electron-rich and electron-deficient regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. This information is vital for understanding how the molecule might interact with biological macromolecules like DNA and enzymes.
Illustrative Data Table of Potential DFT-Calculated Properties for this compound: (Note: The following data is hypothetical and serves only to illustrate the type of information that would be generated from DFT calculations, as no published data currently exists.)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.2 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.8 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 3.4 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |
Ab Initio Methods for Energy Profiles of Reactive Intermediates
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate calculations would be instrumental in mapping the energy profiles of potential metabolic activation pathways of this compound.
Specifically, ab initio calculations could be used to determine the stability of reactive intermediates, such as epoxides and carbocations, which are often implicated in the carcinogenic activity of PAHs. By calculating the activation energies for the formation of these intermediates, researchers could predict the most likely pathways for metabolic activation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior in a biological environment.
These simulations can be used to explore the conformational landscape of the molecule, identifying its most stable three-dimensional structures. This is particularly important for understanding how the molecule might fit into the active site of metabolic enzymes or bind to DNA.
MD simulations can also model the interactions between this compound and its potential biological targets, such as cytochrome P450 enzymes or DNA. By simulating these interactions at an atomic level, researchers can gain a detailed understanding of the binding modes and the forces that govern these interactions.
In Silico Prediction of Metabolic Pathways and Reactive Metabolite Formation
In silico tools for metabolism prediction use computational algorithms to predict the likely metabolites of a compound. frontiersin.org These tools are typically based on databases of known metabolic reactions and can be used to generate a list of potential metabolites for a novel compound like this compound.
For this specific molecule, in silico predictions could help identify potential sites of oxidation, reduction, and hydrolysis, as well as the likelihood of conjugation reactions. This would be a crucial first step in understanding its metabolic fate and identifying potentially toxic reactive metabolites.
Hypothetical In Silico Metabolism Prediction for this compound: (Note: This table is for illustrative purposes only, as no specific predictions have been published.)
| Predicted Metabolic Reaction | Potential Metabolite | Significance |
| Aromatic Hydroxylation | Phenolic derivatives | Common phase I metabolic pathway for PAHs. |
| Epoxidation | Diol-epoxides | Formation of highly reactive intermediates. |
| N-dealkylation | Amide hydrolysis products | Potential detoxification pathway. |
Computational Approaches to Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (SMR) models are computational tools that relate the chemical structure of a compound to its biological activity or metabolic profile. nih.gov
While no specific SAR or SMR models have been developed for this compound, the development of such models would be a valuable area of future research. By compiling a dataset of related compounds and their experimentally determined activities and metabolic profiles, researchers could develop predictive models. These models could then be used to estimate the potential carcinogenicity and metabolic fate of this compound and other, yet to be synthesized, derivatives. Such models are crucial for prioritizing compounds for further experimental testing and for designing safer chemicals. nih.govresearchgate.net
Enzymatic Biotransformation and Metabolic Activation Pathways of 7 Methylbenzo a Anthracene 8 Carboxamide
Phase I Metabolic Pathways and Cytochrome P450 (CYP) Isozyme Involvement
For the parent compound, 7-methylbenzo[a]anthracene, Phase I metabolism is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce or expose functional groups on the PAH structure, preparing them for subsequent conjugation reactions.
Hydroxylation and Epoxidation Mechanisms by Specific CYP Subfamilies
While specific data for 7-methylbenzo[a]anthracene-8-carboxamide is absent, research on 7-MBA indicates that CYP isozymes, particularly from the CYP1A and CYP1B subfamilies, are instrumental in its metabolic activation. nih.gov These enzymes catalyze the oxidation of the aromatic rings, leading to the formation of epoxides and phenols. The methyl group on the 7-position can also undergo hydroxylation to form 7-hydroxymethylbenz[a]anthracene. nih.gov
Formation of Arene Oxides and Diols
Studies on 7-MBA demonstrate the formation of several arene oxides, which are highly reactive intermediates. nih.gov These epoxides can be detoxified by epoxide hydrolase to form trans-dihydrodiols. For 7-MBA, various dihydrodiols have been identified, including the 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols. nih.gov The formation of a "bay-region" diol-epoxide, specifically the trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide, is considered a critical step in the metabolic activation of 7-MBA to its ultimate carcinogenic form. nih.gov
Role of Microsomal and Cytosolic Enzymes in Initial Metabolism
The initial metabolism of 7-MBA is predominantly carried out by microsomal enzymes, which include the various CYP isozymes and epoxide hydrolase. nih.gov Cytosolic enzymes can also play a role; for instance, rat lung cytosol preparations have been shown to be involved in the bioalkylation and biooxidation of 7-MBA. nih.gov
Phase II Conjugation Reactions and Metabolite Detoxification/Activation
Following Phase I metabolism, the modified PAHs undergo Phase II conjugation reactions, where endogenous molecules are attached to the newly formed functional groups, further increasing their water solubility and facilitating their removal from the body.
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Although direct evidence for the glucuronidation of this compound is not available, it is a common detoxification pathway for hydroxylated metabolites of PAHs. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to phenolic and dihydrodiol metabolites, forming glucuronide conjugates that are more readily excreted.
Sulfation by Sulfotransferases (SULTs)
Similarly, sulfation is another important Phase II reaction for PAH metabolites. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. While this is a known pathway for many PAHs, specific studies on the sulfation of this compound or its metabolites are currently lacking in the scientific literature.
Glutathione (B108866) Conjugation by Glutathione S-Transferases (GSTs)
Glutathione S-transferases (GSTs) are a major family of phase II detoxification enzymes that catalyze the conjugation of electrophilic compounds with the endogenous antioxidant glutathione (GSH). nih.govoup.com This process is a crucial pathway for the detoxification of reactive metabolites of PAHs, such as epoxides and diol epoxides. nih.govoup.com The addition of the bulky, polar glutathione molecule neutralizes the electrophilicity of the reactive intermediate and facilitates its elimination from the body.
Several GST isoenzymes, including those from the alpha (A), mu (M), and pi (P) classes, have been shown to be involved in the detoxification of PAH diol epoxides. nih.govki.se Specifically, GSTA1-1, GSTM1-1, and GSTP1-1 have demonstrated significant activity in conjugating glutathione to these reactive intermediates. ki.se The efficiency of this detoxification is dependent on the specific GST isoenzymes expressed in a particular tissue and their affinity for the specific stereoisomers of the diol epoxide metabolites. ki.se For instance, GSTP1-1 exhibits high selectivity for the R-absolute configuration at the benzylic oxiranyl carbon of diol epoxides. ki.se
In the context of this compound, it is anticipated that its diol epoxide metabolites would be substrates for various GST isoenzymes. The conjugation of glutathione would likely occur at the electrophilic carbon of the epoxide ring, leading to the formation of a stable, water-soluble glutathione conjugate. This conjugate can be further metabolized to mercapturic acid and excreted in the urine.
Table 1: Human Glutathione S-Transferase Isozymes Involved in the Detoxification of PAH Diol Epoxides
| GST Isozyme | Class | Substrate Specificity (PAH Diol Epoxides) | Reference |
| GSTA1-1 | Alpha | High conjugating capacity for DBPDE | ki.se |
| GSTM1-1 | Mu | Active in conjugating various PAH diol epoxides | nih.govki.se |
| GSTP1-1 | Pi | High activity and stereoselectivity for BPDE | ki.se |
DBPDE: Dibenzo[a,l]pyrene diol epoxide; BPDE: Benzo[a]pyrene (B130552) diol epoxide.
Identification and Characterization of Putative Reactive Intermediates
The metabolic activation of this compound is expected to generate highly reactive intermediates that are central to its potential toxicity. These intermediates can be broadly categorized into diol epoxides, arising from the polycyclic aromatic core, and potentially nitrenium ions, originating from the carboxamide functional group.
The formation of diol epoxides is a well-established pathway in the metabolic activation of many PAHs. This process is initiated by cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1B1, which introduce an epoxide across a double bond in the aromatic ring system. nih.gov This is followed by enzymatic hydration of the epoxide by epoxide hydrolase to form a trans-dihydrodiol. A second epoxidation event, again catalyzed by CYP enzymes, on a different region of the dihydrodiol results in the formation of a diol epoxide.
For the parent compound, 7-methylbenzo[a]anthracene, the formation of a bay-region diol epoxide, specifically the 3,4-diol-1,2-epoxide, is considered a critical activation step. The stereochemistry of these metabolites is crucial, as different stereoisomers can exhibit vastly different biological activities. Studies on the metabolism of 8-hydroxymethylbenz[a]anthracene, a compound with a substituent at the 8-position, have shown the formation of multiple trans-dihydrodiols, including the 1R,2R, 3R,4R, 5R,6R, 8S,9S, and 10R,11R enantiomers. nih.gov It is plausible that this compound would undergo similar metabolic transformations on its aromatic core, leading to the formation of various dihydrodiol and subsequently diol epoxide stereoisomers.
Aromatic amines and amides can be metabolically activated to form highly reactive nitrenium ions. imrpress.com This activation pathway typically involves N-oxidation by CYP enzymes to form a hydroxylamine, followed by esterification (e.g., acetylation or sulfation) to create a good leaving group. Heterolytic cleavage of the N-O bond then generates the unstable and highly electrophilic nitrenium ion. imrpress.com
The presence of the carboxamide group at the 8-position of 7-methylbenzo[a]anthracene introduces the possibility of nitrenium ion formation as a metabolic activation pathway. While direct evidence for this in PAH-carboxamides is scarce, the general principles of aromatic amide metabolism suggest that N-hydroxylation of the amide nitrogen could occur, potentially leading to the formation of a nitrenium ion. nih.gov Such a reactive species would be capable of forming adducts with cellular nucleophiles, including DNA.
Experimental Methodologies for Metabolic Profiling and Enzyme Kinetics
The elucidation of the metabolic pathways of compounds like this compound relies on a combination of in vitro and analytical techniques.
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver tissue. They are a rich source of phase I enzymes, particularly cytochrome P450s, and are widely used to study the oxidative metabolism of xenobiotics. nih.gov Studies on the metabolism of 8-hydroxymethylbenz[a]anthracene have utilized liver microsomes from rats treated with various enzyme inducers to characterize the formation of different metabolites. nih.gov
S9 Fractions: This is the supernatant fraction obtained after centrifugation of a tissue homogenate at 9000g. It contains both microsomal and cytosolic enzymes, including GSTs and sulfotransferases. S9 fractions are therefore useful for studying both phase I and phase II metabolic reactions.
Recombinant Enzymes: The use of specific human CYP or GST enzymes expressed in cellular systems (e.g., insect cells or bacteria) allows for the precise determination of the contribution of individual enzymes to the metabolism of a compound. nih.gov This approach can identify which specific enzymes are responsible for the formation of particular metabolites, including reactive intermediates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the separation, detection, and identification of drug metabolites. High-performance liquid chromatography (HPLC) separates the metabolites from the parent compound and other components of the in vitro incubation mixture. The separated compounds are then introduced into a tandem mass spectrometer, which provides information on their molecular weight and fragmentation patterns, allowing for their structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of metabolites, particularly those that are volatile or can be made volatile through chemical derivatization. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides structural information.
Table 2: Common In Vitro Systems and Analytical Techniques for Studying PAH Metabolism
| Technique | Description | Application in PAH Metabolism |
| In Vitro Systems | ||
| Liver Microsomes | Vesicles containing phase I enzymes (CYPs). | Studying oxidative metabolism and formation of epoxides and dihydrodiols. |
| S9 Fractions | Contains both microsomal and cytosolic enzymes. | Investigating both phase I and phase II metabolic pathways. |
| Recombinant Enzymes | Purified, individually expressed metabolic enzymes. | Determining the role of specific enzymes in metabolic pathways. |
| Analytical Techniques | ||
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | Identification and quantification of polar and non-polar metabolites. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Analysis of volatile metabolites or those that can be derivatized. |
Molecular and Cellular Mechanisms of Action for 7 Methylbenzo a Anthracene 8 Carboxamide and Its Metabolites
Mechanisms of DNA Adduct Formation and Repair Inhibition
There is no direct scientific evidence available to describe the mechanisms of DNA adduct formation or repair inhibition specifically for 7-methylbenzo[a]anthracene-8-carboxamide. The influence of the 8-carboxamide functional group on the metabolic activation of the 7-methylbenzo[a]anthracene scaffold and its subsequent interaction with DNA has not been characterized.
Research on the parent compound, 7-methylbenzo[a]anthracene (7-MBA), has shown that it undergoes metabolic activation to form diol epoxides. These reactive intermediates are known to form covalent adducts with DNA, a critical step in the initiation of carcinogenesis. However, it is unknown how the presence of a carboxamide group at the 8-position would alter this metabolic pathway or introduce novel mechanisms of DNA interaction.
Covalent Binding to Nucleic Acids: Specificity for Nucleobases (e.g., Guanine-N7, Adenine-N3)
No studies have been published that identify the specific nucleobases targeted by metabolites of this compound. For the parent compound, 7-MBA, its diol epoxide metabolites have been shown to form adducts with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). The primary sites of adduction for related PAHs are often the N2 position of guanine (B1146940) and the N6 position of adenine. It is undetermined if the carboxamide moiety or its potential metabolites could directly form covalent bonds with nucleic acids or influence the binding specificity of diol epoxides formed on the aromatic ring.
Characterization of DNA Adduct Structures (e.g., Carboxamide-Derived Adducts, Diol Epoxide Adducts)
The structures of DNA adducts formed from this compound have not been determined. It is plausible that, like its parent compound, it could be metabolized to diol epoxides, leading to the formation of adducts at the bay region of the polycyclic aromatic ring. However, the existence and structure of any "carboxamide-derived adducts" are purely speculative at this time. Further research is required to isolate and characterize any such adducts to understand their chemical nature.
Impact on DNA Replication and Transcription Fidelity
The consequences of potential DNA adducts from this compound on DNA replication and transcription are unknown. Generally, bulky DNA adducts formed by PAHs can act as physical blocks to DNA and RNA polymerases, leading to stalled replication forks, transcriptional arrest, and the introduction of mutations during translesion synthesis. Without characterization of the specific adducts formed by the carboxamide derivative, their impact on these fundamental cellular processes cannot be assessed.
Modulation of DNA Repair Pathways (e.g., Nucleotide Excision Repair, Base Excision Repair)
There is no information regarding the modulation of DNA repair pathways by adducts of this compound. Bulky adducts derived from PAHs are typically recognized and removed by the nucleotide excision repair (NER) pathway. It is unknown if adducts from the carboxamide compound would be substrates for NER or potentially inhibit this or other repair pathways, such as base excision repair (BER).
Mechanisms of Protein Adduct Formation and Functional Perturbation
Specific data on the formation of protein adducts by this compound or its metabolites and the functional consequences of such binding are not available.
Covalent Binding to Cellular Proteins (e.g., Hemoglobin, Albumin, Enzymes)
No studies have documented the covalent binding of this compound to any cellular proteins. While the parent compound, 7-MBA, has been shown to bind to microsomal proteins, it is unclear if the carboxamide derivative shares this property or if it targets specific proteins such as hemoglobin, albumin, or enzymes. The reactivity of the carboxamide group or metabolites of the aromatic structure towards amino acid residues in proteins has not been investigated. The potential for such binding to alter protein function remains an open area for future research.
Data Tables
Due to the absence of specific experimental data for this compound, no data tables can be generated. Future research would be needed to populate tables detailing aspects such as:
Types and frequencies of DNA adducts formed in various tissues.
Binding affinities and specific sites of adduction on nucleobases.
Inhibition constants (Ki) or IC50 values for DNA repair enzymes.
Levels of protein adducts with specific cellular proteins.
Impact on Protein Function and Cellular Signaling
There is no available information detailing the specific interactions of this compound or its metabolites with cellular proteins or its influence on signaling cascades.
Modulation of Gene Expression and Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Regulation (e.g., CYP1A1, CYP1B1)
No studies were found that investigate whether this compound can bind to and activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of xenobiotic metabolism. Therefore, its potential to induce the expression of downstream target genes such as CYP1A1 and CYP1B1 is unknown.
Activation of Oxidative Stress Pathways and Antioxidant Response Elements (AREs)
Information regarding the ability of this compound to induce oxidative stress and activate the antioxidant response element (ARE) pathway is not present in the current body of scientific literature.
Perturbation of Cell Cycle Regulatory Pathways (e.g., p53, cyclins, CDKs)
The effects of this compound on cell cycle regulation, including its potential to activate the p53 tumor suppressor pathway or alter the function of cyclins and cyclin-dependent kinases (CDKs), have not been documented.
Inductive Effects on Metabolic Enzymes and Transporters
Up-regulation of CYP450s and Phase II Enzymes
Specific data on the inductive effects of this compound on cytochrome P450 (CYP) enzymes or Phase II detoxification enzymes is not available.
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the modulation of efflux transporters, such as ATP-binding cassette (ABC) transporters, by this compound or its metabolites.
Research into the biological activities of benzo[a]anthracene derivatives has historically focused on the parent hydrocarbon, 7-methylbenzo[a]anthracene (7-MBA), and its role in carcinogenesis. The metabolism of 7-MBA has been studied, leading to the identification of various metabolites, including dihydrodiols and tetraols. However, the functionalization of the 7-MBA structure with a carboxamide group at the 8-position creates a distinct chemical entity whose interactions with cellular transport mechanisms have not been elucidated in the public domain.
Consequently, there are no available research findings or data to populate a detailed discussion or data tables concerning the effects of this compound on ABC transporters. Further research is required to investigate whether this specific compound or its potential metabolites can modulate the activity of these crucial efflux pumps.
Mechanistic Studies of Genotoxicity and Mutagenicity Induced by 7 Methylbenzo a Anthracene 8 Carboxamide
In Vitro Genotoxicity Assays: Mechanistic Insights
No data is currently available on the in vitro genotoxicity of 7-methylbenzo[a]anthracene-8-carboxamide.
Ames Test with Metabolic Activation: Analysis of Mutational Spectra
There are no published studies on the mutagenicity of this compound using the Ames test.
Chromosomal Aberration Tests in Mammalian Cells: Analysis of Clastogenicity and Aneuploidy
Information regarding the potential of this compound to induce chromosomal aberrations in mammalian cells is not available in the current scientific literature.
Micronucleus Assays: Investigation of Chromosome Loss and Breakage
No studies have been found that investigate the ability of this compound to cause chromosome loss or breakage through micronucleus assays.
Comet Assay: Detection of DNA Strand Breaks and Alkali-Labile Sites
There is no available data on the use of the comet assay to detect DNA strand breaks or alkali-labile sites induced by this compound.
In Vivo Genotoxicity Studies in Animal Models (Focus on Mechanisms)
No in vivo genotoxicity studies for this compound in animal models have been reported in the scientific literature.
DNA Adduct Detection in Target Tissues (e.g., Liver, Lung, Skin)
There is no information available on the formation of DNA adducts in any target tissues following exposure to this compound.
Information regarding "this compound" is not available in the public domain.
Extensive searches of scientific literature and databases have yielded no specific information on the chemical compound “this compound.” Consequently, an article focusing on the mechanistic studies of its genotoxicity and mutagenicity, as per the requested outline, cannot be generated.
The available research primarily focuses on the parent compound, 7-methylbenzo[a]anthracene (7-MBA), and its various metabolites. However, there is no data pertaining to the "-8-carboxamide" derivative in the context of mutational analysis in transgenic rodents or the role of its specific metabolites in genotoxic outcomes.
Adherence to the strict instructional constraints, which require focusing solely on "this compound," prevents the inclusion of information on related compounds. Therefore, without any specific data on the requested chemical, the generation of a scientifically accurate and relevant article is not possible.
Mechanistic Investigations of Carcinogenesis and Tumorigenesis in Experimental Models
Tumor Initiation Mechanisms in Animal Models
Tumor initiation by 7-methylbenz[a]anthracene (B135024) is a multi-step process that begins with metabolic activation of the compound into reactive intermediates that can damage cellular macromolecules, most notably DNA.
Role of DNA Adduct Formation in Initiating Oncogenic Mutations
The carcinogenic activity of 7-methylbenz[a]anthracene is intrinsically linked to its metabolic conversion into highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process is considered a critical initiating event in chemical carcinogenesis. The metabolic activation of 7-MBA is thought to proceed through the formation of a bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide). nih.gov
Studies in SENCAR mouse epidermis, a common model for skin carcinogenesis, have shown that topical application of 7-MBA leads to the formation of multiple DNA adducts. nih.gov The total covalent binding of 7-MBA to DNA has been quantified, and this level of binding correlates with its tumor-initiating activity when compared to other polycyclic aromatic hydrocarbons (PAHs) like the highly potent 7,12-dimethylbenz[a]anthracene (B13559) and the weaker dibenz[a,j]anthracene. nih.gov
The primary DNA adducts formed from 7-MBA have been identified as those involving deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. The major adduct has been tentatively identified as (+)-anti-7-MBADE-trans-N2-dGuo, which arises from the reaction of the anti-diol-epoxide with the N2 position of guanine (B1146940). nih.gov Minor adducts derived from both the anti- and syn-bay-region diol-epoxides of 7-MBA have also been detected. nih.gov The formation of these bulky adducts can lead to errors during DNA replication, resulting in oncogenic mutations that are a hallmark of tumor initiation.
| Adduct Type | Description | Significance |
|---|---|---|
| (+) anti-7-MBADE-trans-N2-dGuo | Major adduct formed from the reaction of the anti-diol-epoxide with deoxyguanosine. | Considered a key lesion in the initiation of carcinogenesis by 7-MBA. |
| syn-7-MBADE-dGuo | Minor adduct formed from the reaction of the syn-diol-epoxide with deoxyguanosine. | Contribute to the overall genotoxic burden and mutagenic potential. |
| syn-7-MBADE-dAdo | Minor adduct formed from the reaction of the syn-diol-epoxide with deoxyadenosine. | |
| anti- or syn-7-MBADE-dAdo | A minor deoxyadenosine adduct arising from either the anti- or syn-diol epoxide. | Further illustrates the multiple pathways of DNA damage by 7-MBA metabolites. |
Early Molecular Events in Target Organs
Following the formation of DNA adducts, a cascade of early molecular events is triggered in target organs. In vitro studies using mammalian cells have been instrumental in elucidating these initial changes. The metabolic activation of 7-MBA is crucial, as its various dihydrodiol metabolites exhibit different biological activities.
Experiments have shown that non-K-region dihydrodiols of 7-MBA are potent inducers of malignant transformation and mutations in mammalian cells. nih.gov Specifically, the 3,4-dihydrodiol of 7-MBA was found to be the most active metabolite in inducing in vitro malignant transformation of mouse M2 fibroblasts, being even more active than the parent compound, 7-methylbenz[a]anthracene itself. nih.gov The 8,9-dihydrodiol also showed significant activity, while the 1,2-diol was only slightly active. nih.gov In contrast, the K-region 5,6-dihydrodiol, which cannot be further metabolized to a bay-region diol-epoxide, was inactive. nih.gov These findings strongly support the hypothesis that the metabolic conversion of 7-MBA to its 3,4-diol-1,2-epoxide is a critical early molecular event in its carcinogenic pathway. nih.gov
Tumor Promotion and Progression Pathways
While initiation is a necessary first step, the subsequent stages of tumor promotion and progression are essential for the development of clinically apparent tumors. These stages involve complex biological processes that foster the growth and expansion of initiated cells.
Mechanisms of Clonal Expansion of Initiated Cells
Once a cell has acquired an initiating mutation due to DNA damage by a carcinogen like 7-MBA, it can undergo clonal expansion, a process where the single initiated cell proliferates to form a population of daughter cells. While specific studies on the clonal expansion mechanisms induced solely by 7-MBA are limited, the broader understanding of PAH-induced carcinogenesis suggests that these compounds can contribute to this process. For instance, the structurally similar and more extensively studied DMBA is known to drive the proliferation of cells with initiated mutations. phcog.com This expansion is often facilitated by tumor promoters, which create a favorable environment for the growth of initiated cells over their normal counterparts.
Involvement of Inflammation and Oxidative Stress in Tumor Promotion
Inflammation plays a crucial role in tumor promotion by supplying bioactive molecules to the tumor microenvironment, including growth factors that sustain proliferative signaling, survival factors that limit cell death, and pro-angiogenic factors. The inflammatory response can also involve the production of cytokines and chemokines that further recruit immune cells, which can release more ROS and create a self-perpetuating cycle that fuels tumor growth. For example, in DMBA-induced pancreatic damage, an inflammatory response characterized by the involvement of NF-κB and COX-2 has been observed. nih.gov
Modulation of Cell Proliferation and Apoptosis in Pre-neoplastic Lesions
The balance between cell proliferation and apoptosis (programmed cell death) is tightly regulated in normal tissues. Carcinogens can disrupt this balance, leading to the net cell growth that characterizes neoplastic development. Studies on DMBA-induced oral cancer in hamsters have shown an increased rate of cell proliferation and a decreased expression of apoptotic proteins in tumor tissues. phcog.com
Characterization of Specific Tumor Types Induced and their Molecular Signatures
Following a comprehensive search of available scientific literature, no studies were identified that specifically investigated the carcinogenic or tumorigenic potential of the chemical compound 7-methylbenzo[a]anthracene-8-carboxamide . Consequently, there is no information regarding the characterization of specific tumor types induced by this compound or their associated molecular signatures in experimental models.
The provided search results consistently refer to the parent compound, 7-methylbenz[a]anthracene (7-MBA) , and other derivatives, but not the specific -8-carboxamide variant. Research on 7-MBA has indicated its capacity to induce various tumors in animal models, including skin carcinomas, sarcomas at the site of injection, and lung adenomas. However, due to the strict focus of this article solely on This compound , the findings related to other compounds cannot be detailed here.
Therefore, the data tables and detailed research findings requested for this section cannot be generated.
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of 7 Methylbenzo a Anthracene 8 Carboxamide Analogs
Impact of Substituents on Benzo[a]anthracene Ring System on Biological Activity
The biological activity of benzo[a]anthracene derivatives is profoundly influenced by the nature and position of substituents on the polycyclic aromatic ring system. Methylation, in particular, has been shown to significantly enhance the carcinogenic potential of the parent compound, benzo[a]anthracene. The position of the methyl group is a critical determinant of this enhanced activity.
Studies have demonstrated that 7-methylbenzo[a]anthracene is a potent carcinogen. ca.gov Its activity is attributed to its metabolic activation to a highly reactive "bay-region" dihydrodiol-epoxide. The bay-region theory posits that epoxides formed in the sterically hindered bay region of a PAH are more chemically reactive and, consequently, more likely to interact with cellular macromolecules like DNA, leading to mutations and potentially cancer. cdc.gov The 7-methyl group is thought to enhance the formation or stability of the ultimate carcinogenic metabolite.
In contrast, the introduction of other substituents can have varied effects. For instance, the presence of a bulky ethyl group at the 7-position, as in 7-ethylbenz[a]anthracene, results in a compound that is much less active than 7-methylbenzo[a]anthracene. This difference is likely due to alterations in the metabolic pathways, which may favor detoxification over activation.
The presence of electron-withdrawing groups, such as a carboxamide group, on the aromatic ring can also significantly alter the electronic properties of the molecule, which in turn can affect its biological activity. While direct studies on 7-methylbenzo[a]anthracene-8-carboxamide are limited, it is hypothesized that an electron-withdrawing group at the 8-position could modulate the reactivity of the bay-region epoxide, potentially influencing its carcinogenicity.
Table 1: Impact of Substituents on the Biological Activity of Benzo[a]anthracene Analogs
| Compound | Substituent(s) | Observed Biological Activity |
|---|---|---|
| Benzo[a]anthracene | None | Weakly carcinogenic |
| 7-Methylbenzo[a]anthracene | 7-Methyl | Potent carcinogen |
| 7,12-Dimethylbenzo[a]anthracene | 7-Methyl, 12-Methyl | Highly potent carcinogen |
| 7-Ethylbenz[a]anthracene | 7-Ethyl | Less active than 7-methyl analog |
Influence of the Carboxamide Group and its Modifications on Metabolic Fate and Reactivity
The metabolic fate of polycyclic aromatic hydrocarbons is a complex process primarily mediated by cytochrome P450 enzymes, which introduce oxygen atoms into the aromatic ring system, leading to the formation of epoxides, phenols, and dihydrodiols. These metabolites can then undergo further enzymatic transformations, including conjugation with glutathione (B108866), sulfates, or glucuronic acid, to facilitate their excretion. However, some metabolic pathways can lead to the formation of highly reactive intermediates that can bind to DNA and initiate carcinogenesis.
The introduction of a carboxamide group at the 8-position of 7-methylbenzo[a]anthracene is expected to significantly influence its metabolism. The carboxamide group is an electron-withdrawing group, which can alter the electron density of the aromatic rings and thereby influence the sites of metabolic attack by cytochrome P450 enzymes. This could potentially shift the balance between metabolic activation and detoxification pathways.
Modifications of the carboxamide group, such as N-alkylation or N-arylation, would introduce further structural diversity and could lead to different metabolic profiles. These modifications could alter the susceptibility of the carboxamide to hydrolysis and could also introduce new sites for metabolism on the substituent itself.
Table 2: Potential Metabolic Fates of this compound Analogs
| Analog | Modification | Potential Metabolic Pathways | Expected Impact on Reactivity/Excretion |
|---|---|---|---|
| This compound | - | Ring oxidation (epoxidation, hydroxylation), Carboxamide hydrolysis | Altered ring reactivity, increased water solubility upon hydrolysis |
| N-Alkyl-7-methylbenzo[a]anthracene-8-carboxamide | N-alkylation | Ring oxidation, N-dealkylation, Alkyl chain oxidation | Potential for new metabolic pathways, altered solubility |
| 7-Methylbenzo[a]anthracene-8-carboxylic acid | Hydrolysis product | Ring oxidation, Conjugation of carboxylic acid | Significantly increased water solubility, enhanced excretion |
Comparative Analysis with Other Polycyclic Aromatic Hydrocarbon Derivatives
To better understand the potential biological activity and metabolic fate of this compound, it is useful to compare it with other well-studied PAHs.
7,12-Dimethylbenzo[a]anthracene (DMBA): DMBA is one of the most potent carcinogenic PAHs and serves as a benchmark for high carcinogenicity. nih.gov Like 7-methylbenzo[a]anthracene, its carcinogenicity is attributed to metabolic activation to a bay-region dihydrodiol-epoxide. The presence of two methyl groups in DMBA, at both the 7 and 12 positions, further enhances its carcinogenic activity compared to the mono-methylated derivative. The metabolism of DMBA is extensive, involving both ring oxidation and oxidation of the methyl groups. nih.govnih.gov
Benzo[a]pyrene (B130552) (B[a]P): Benzo[a]pyrene is another highly potent and well-studied PAH carcinogen. oup.comnih.gov Similar to the methylated benzo[a]anthracenes, its carcinogenic activity is dependent on metabolic activation to a bay-region dihydrodiol-epoxide. Comparative studies on the tumor-initiating activity of DMBA and B[a]P have shown that DMBA is a more potent initiator in some mouse models. oup.comnih.gov
Unsubstituted Benzo[a]anthracene: The parent compound, benzo[a]anthracene, is considered to be a weak carcinogen. nih.gov The addition of a methyl group at the 7-position dramatically increases its carcinogenic potency, highlighting the critical role of this specific substitution in enhancing biological activity.
Table 3: Comparative Overview of Selected Polycyclic Aromatic Hydrocarbons
| Compound | Key Structural Features | Carcinogenic Potency | Primary Metabolic Activation Pathway |
|---|---|---|---|
| Benzo[a]anthracene | Unsubstituted 4-ring PAH | Weak | Bay-region dihydrodiol-epoxide formation |
| 7-Methylbenzo[a]anthracene | Single methyl group at position 7 | Potent | Bay-region dihydrodiol-epoxide formation |
| 7,12-Dimethylbenzo[a]anthracene | Two methyl groups at positions 7 and 12 | Highly Potent | Bay-region dihydrodiol-epoxide formation |
| Benzo[a]pyrene | 5-ring PAH | Highly Potent | Bay-region dihydrodiol-epoxide formation |
| This compound | Methyl group at position 7, Carboxamide at 8 | Unknown (Hypothesized to be less potent than 7-MBA) | Expected to involve ring oxidation and potential carboxamide hydrolysis |
Advanced Methodological Approaches and Future Research Directions
Application of Omics Technologies (Genomics, Proteomics, Metabolomics) for Mechanistic Elucidation
The comprehensive analysis of the molecular landscape of cells and tissues exposed to 7-methylbenzo[a]anthracene-8-carboxamide can be achieved through the application of "omics" technologies. These approaches provide a holistic view of the biological perturbations induced by the compound, offering unparalleled insight into its carcinogenic mechanisms. researchgate.netnih.gov
Genomics and Transcriptomics: The study of the genome and transcriptome can reveal how this compound interacts with DNA and alters gene expression. Genomic sequencing can identify specific mutation signatures or patterns of DNA adduct formation, providing direct evidence of the compound's genotoxicity. Transcriptomics, through techniques like RNA-sequencing, can identify entire pathways that are dysregulated upon exposure. For related polycyclic aromatic hydrocarbons (PAHs), transcriptomic analyses have been used to develop chemical-specific bioactivity profiles to classify carcinogenic potency. nih.gov Applying these methods to the carboxamide derivative would help delineate the key genes and signaling pathways, such as those involved in cell cycle control, DNA repair, and apoptosis, that are central to its carcinogenic activity.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Exposure to carcinogens like benzo[a]pyrene (B130552) (BaP), a well-studied PAH, is known to disrupt protein-protein signaling pathways. researchgate.net Proteomic analysis of cells treated with this compound could identify protein biomarkers of exposure and effect. nih.gov Techniques such as mass spectrometry can quantify changes in the proteome, revealing alterations in metabolic enzymes (e.g., cytochrome P450s involved in activation), DNA repair proteins, and proteins involved in cell stress responses, thereby clarifying the cellular response to the compound. frontiersin.org
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. nih.gov This approach can provide a snapshot of the metabolic state of a biological system following exposure to this compound. acs.org By analyzing the metabolome, researchers can identify the specific metabolic pathways that are altered, discover novel metabolites of the compound, and find endogenous biomarkers indicative of toxicological effects, such as oxidative stress or mitochondrial dysfunction. biorxiv.orgbiorxiv.org Metabolomic studies on other PAHs have successfully identified biomarkers for exposure and metabolic outcomes in human populations. acs.org
Table 1: Potential Applications of Omics Technologies for this compound Research
| Omics Technology | Research Application | Potential Endpoints and Insights |
|---|---|---|
| Genomics | Identifying DNA damage and mutational signatures | DNA adduct profiles, specific gene mutations (e.g., in TP53, KRAS), genomic instability markers. |
| Transcriptomics | Characterizing changes in gene expression patterns | Dysregulated cancer-related pathways (e.g., p53, MAPK), identification of gene expression biomarkers. |
| Proteomics | Analyzing alterations in protein expression and function | Changes in metabolic enzymes, stress response proteins (e.g., HSPs), and cell signaling proteins. |
| Metabolomics | Profiling metabolic perturbations and identifying biomarkers | Altered energy metabolism, oxidative stress markers, specific metabolic byproducts of the compound. |
Development of Advanced In Vitro and Ex Vivo Models for Carcinogen Research
To improve the human relevance and predictive capacity of toxicological testing, there is a significant shift away from traditional 2D cell cultures towards more sophisticated in vitro and ex vivo models. researchgate.net These models more accurately replicate the complex microenvironment of human tissues.
3D Cell Cultures and Spheroids: Three-dimensional (3D) cell culture systems, such as spheroids, offer a more physiologically relevant model compared to 2D monolayers. moleculardevices.com They mimic the cell-cell interactions and diffusion gradients found in vivo, which are critical for studying carcinogenesis. Human cell lines, such as HepG2 liver cells, have been used in 3D spheroid models to assess the metabolic responses to PAHs like benzo[a]pyrene. biorxiv.orgbiorxiv.org
Organoids: Organoids are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of native organs. nih.gov These "mini-organs" are becoming invaluable tools in cancer research and toxicology. crownbio.comthno.orgyoutube.com Organoid models of the lung, liver, and mammary gland, for instance, can be used to study the tissue-specific metabolism and carcinogenic effects of this compound. nih.gov Studies have already demonstrated the utility of mouse organoids in modeling chemical carcinogenesis induced by compounds like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). nih.gov These models retain many of the xenobiotic-metabolizing enzymes, making them highly relevant for studying compounds that require metabolic activation. nih.gov
Organ-on-a-Chip and Microphysiological Systems (MPS): These advanced models combine cell culture with microfluidic technology to create devices that mimic the structure and function of human organs and tissues. They allow for precise control over the cellular microenvironment and can be used to study the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound, as well as its toxicity in a dynamic system.
Predictive Modeling and Artificial Intelligence in Risk Assessment and Mechanistic Toxicology
The integration of computational approaches, including predictive modeling and artificial intelligence (AI), is revolutionizing toxicology and chemical risk assessment. odu.edunih.gov These in silico methods can accelerate the evaluation of thousands of chemicals for potential carcinogenicity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing the physicochemical properties of this compound and related PAHs, QSAR models can be developed to predict its carcinogenic potential and help prioritize it for further testing.
Machine Learning and AI: AI and machine learning algorithms can analyze vast datasets from omics studies, high-throughput screening, and other toxicological assays to identify complex patterns and predict carcinogenic risk. nih.govmdpi.com These technologies can be used to build predictive models based on genomic signatures or molecular endpoints to assess the carcinogenic risk of chemicals. nih.gov By integrating multi-omics data, AI can help elucidate the molecular pathways underlying carcinogenesis and improve the accuracy of risk assessment. odu.edunih.gov An AI-powered tool, for example, has been developed to improve the identification of hereditary cancer risk by leveraging clinical data. ascopubs.org
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion of a chemical in the body. Developing a PBPK model for this compound would allow for better prediction of internal target tissue doses and facilitate the extrapolation of toxicity data from in vitro studies and animal models to humans.
Integration of Multiscale Data for Comprehensive Mechanistic Understanding
A truly comprehensive understanding of the carcinogenicity of this compound requires the integration of data from multiple biological levels. researchgate.net This systems toxicology approach connects molecular-level changes to adverse outcomes at the cellular, tissue, and organismal levels.
Multi-Omics Integration: Integrating data from genomics, proteomics, and metabolomics can provide a more complete picture of the compound's mechanism of action than any single omics approach alone. nih.govufz.de This integrated analysis can reveal the cascade of events from initial molecular interactions to downstream functional changes, helping to construct detailed adverse outcome pathways (AOPs). nih.gov
Bridging In Vitro and In Vivo Data: A significant challenge in toxicology is extrapolating findings from in vitro models to predict in vivo outcomes. By combining data from advanced in vitro models (like organoids) with data from targeted animal studies, researchers can build more robust and predictive models of human carcinogenicity. acs.org In vitro bioactivity data has been shown to be useful in predicting environmental concentrations and cancer risk from PAH contaminants. oup.com
Systems Biology Modeling: Systems biology approaches use computational models to simulate and analyze complex biological systems. By integrating diverse data types into these models, researchers can explore the dynamics of cellular networks in response to this compound, identify critical nodes in toxicity pathways, and generate new, testable hypotheses about its carcinogenic mechanisms.
Emerging Research Questions on this compound and Related Compounds
Given the limited specific data on this compound, numerous critical research questions remain. Future investigations should focus on elucidating its unique toxicological profile in comparison to its parent compound and other PAH derivatives. acs.orgnih.gov
Key research questions include:
Metabolic Activation and Detoxification: What are the specific metabolic pathways for this compound? Does the carboxamide group alter its metabolism by phase I and phase II enzymes compared to 7-methylbenzo[a]anthracene, and does this change lead to the formation of more or less reactive metabolites?
Mechanism of Genotoxicity: What is the precise nature of the DNA adducts formed by the reactive metabolites of this compound? Does it induce a unique mutational signature that can be identified through genomic analysis?
Comparative Potency: What is the carcinogenic potency of this compound relative to its parent compound and other well-characterized PAHs like benzo[a]pyrene?
Non-Genotoxic Mechanisms: Are there non-genotoxic mechanisms, such as epigenetic alterations, oxidative stress, or inflammatory responses, that contribute significantly to the carcinogenicity of this compound?
Susceptibility Factors: Are there specific genetic polymorphisms in metabolic enzymes or DNA repair pathways that confer increased susceptibility to the adverse effects of this compound?
Mixture Toxicity: How does this compound interact with other PAHs and environmental contaminants in complex mixtures? Do these interactions result in additive, synergistic, or antagonistic effects? nih.gov
Addressing these questions through the advanced methodological approaches outlined above will be crucial for a thorough risk assessment and for understanding the contribution of this and similar PAH derivatives to human cancer. mdpi.comnih.gov
Q & A
Basic: What are the recommended safety protocols and engineering controls for handling 7-methylbenzo[a]anthracene-8-carboxamide in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol generation, employ NIOSH-approved N95 respirators or powered air-purifying respirators (PAPRs) .
- Ventilation: Use Class I, Type B biological safety hoods during weighing or mixing to minimize airborne exposure. Local exhaust ventilation is critical for processes generating dust or vapors .
- Spill Management: Avoid dry sweeping; use HEPA-filter vacuums or wet methods for cleanup. Contaminated clothing must be disposed of as hazardous waste and not taken home .
- Emergency Measures: Immediate eye flushing (15+ minutes with saline), dermal decontamination with pH-neutral soap, and medical evaluation for inhalation exposure .
Basic: How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological Answer:
- Chromatographic Analysis: Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% formic acid) to assess purity. Compare retention times against certified reference standards (e.g., 7-methylbenzo[a]pyrene analogs) .
- Spectroscopic Characterization:
- Crystallography: If single crystals are obtained, X-ray diffraction resolves spatial conformation and hydrogen-bonding networks .
Basic: What methodologies are recommended for detecting this compound in environmental matrices (e.g., soil, water)?
Methodological Answer:
- Extraction: For soil, use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1 v/v). For water, solid-phase extraction (SPE) with C18 cartridges is optimal .
- Quantification:
- Quality Control: Include matrix spikes, blanks, and certified reference materials (CRMs) to validate recovery rates (70–130%) and minimize matrix effects .
Advanced: How can metabolic pathways of this compound be elucidated using in vitro models?
Methodological Answer:
- Hepatic Microsomal Assays: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation at C3/C9) via LC-HRMS .
- Cytotoxicity Screening: Use HepG2 cells to assess metabolic activation-linked toxicity. Measure IC values with/without CYP450 inhibitors (e.g., ketoconazole for CYP3A4) .
- Metabolite Identification: Apply untargeted metabolomics with MSE data acquisition (Waters Vion IMS QTof). Annotate adducts ([M+Na], [M-H]) and fragment trees using software (e.g., Progenesis QI) .
Advanced: How should researchers address contradictory data in carcinogenicity studies involving this compound?
Methodological Answer:
- Source Analysis: Audit experimental variables (e.g., dosing regimen in rodent models, batch-to-batch compound variability) and analytical thresholds (e.g., tumor incidence vs. historical controls) .
- Mechanistic Validation:
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models. Stratify by exposure duration, dose, and metabolic competence .
Advanced: What computational and experimental approaches are used to model the environmental persistence of this compound?
Methodological Answer:
- QSAR Modeling: Predict biodegradation half-lives using EPI Suite™ (EPA) with input parameters like logP (estimated 4.2) and molecular topology .
- Photolysis Studies: Expose aqueous solutions to UVB (280–320 nm) and quantify degradation products via LC-UV/HRMS. Monitor half-life under varying pH (4–9) .
- Soil Microcosms: Incubate compound-spiked soil under aerobic/anaerobic conditions. Measure residual concentrations via GC-MS and track microbial community shifts via 16S rRNA sequencing .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
